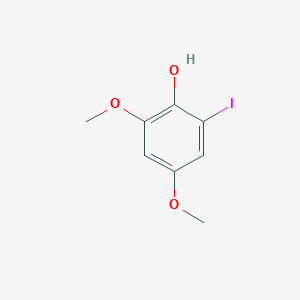
(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of chemical reactions, including hydrogenation and cyclization.
Dimethylamino Group Introduction: The dimethylamino group is introduced using reagents such as dimethylamine and appropriate catalysts under controlled conditions.
Carboxylic Acid Formation: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large-scale reactors and continuous flow systems are used to ensure efficient and consistent production.
Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexane derivatives.
科学研究应用
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes and responses.
相似化合物的比较
Similar Compounds
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid: The free base form of the compound.
(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: The enantiomerically pure form.
(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: The opposite enantiomer.
Uniqueness
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds.
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m0./s1 |
InChI 键 |
TUWBFBHPFUGYMV-KZYPOYLOSA-N |
手性 SMILES |
CN(C)[C@@H]1CCC[C@@H](C1)C(=O)O.Cl |
规范 SMILES |
CN(C)C1CCCC(C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


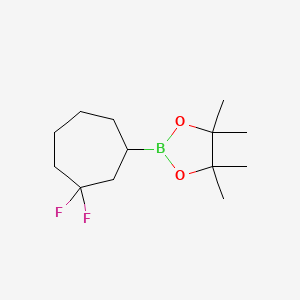
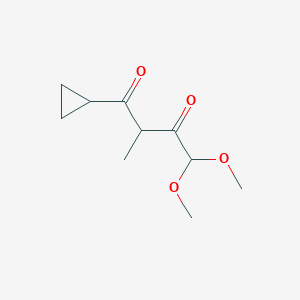

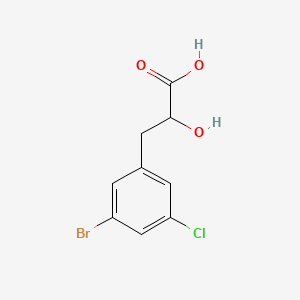
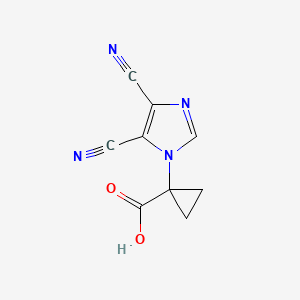
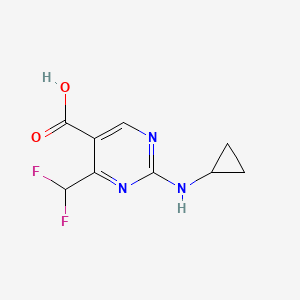
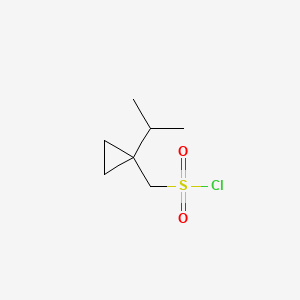

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)
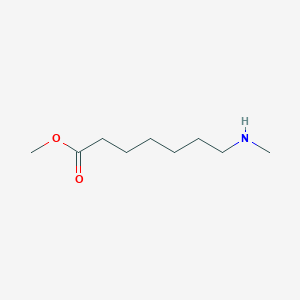

![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)

